1,2-Dimethyl-13C2-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-di((113C)methyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480402 | |

| Record name | 1,2-Dimethyl-13C2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116599-62-3 | |

| Record name | 1,2-Dimethyl-13C2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116599-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dimethyl-¹³C₂-benzene

Executive Summary

This technical guide provides a comprehensive overview of 1,2-Dimethyl-¹³C₂-benzene, an isotopically labeled analog of o-xylene. The incorporation of two ¹³C atoms into the methyl groups makes this molecule an invaluable tool in analytical chemistry, environmental science, and metabolic research. This document delves into its fundamental chemical properties, spectroscopic characteristics, synthesis, and key applications, with a focus on its role as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. The content herein is structured to provide not only technical data but also the scientific rationale behind its use, empowering researchers to effectively integrate this compound into their experimental designs.

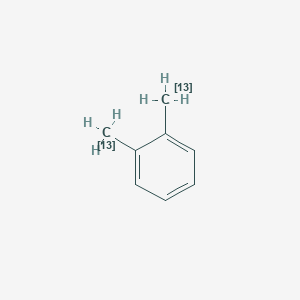

Molecular Structure and Identification

1,2-Dimethyl-¹³C₂-benzene is an aromatic hydrocarbon in which the two carbon atoms of the methyl groups attached to the benzene ring are the heavy isotope ¹³C. This substitution is foundational to its utility, as it imparts a distinct mass signature without significantly altering its chemical behavior or chromatographic retention time compared to its unlabeled counterpart, o-xylene.

Nomenclature and Identifiers:

-

IUPAC Name: 1,2-di([¹³C]methyl)benzene[1]

-

Common Synonyms: o-Xylene-(dimethyl-¹³C₂), O-XYLENE-ALPHA,ALPHA'-¹³C₂, o-Xylene-α,α'-¹³C₂

-

CAS Number: 116599-62-3[1]

-

Molecular Formula: ¹³C₂C₆H₁₀

-

Molecular Weight: 108.15 g/mol [1]

-

InChI Key: CTQNGGLPUBDAKN-ZDOIIHCHSA-N[1]

Caption: Structure of 1,2-Dimethyl-¹³C₂-benzene with ¹³C labels.

Physicochemical Properties

Isotopic labeling with ¹³C results in a negligible change in the bulk physicochemical properties of a molecule. Therefore, the properties of unlabeled 1,2-dimethylbenzene (o-xylene) serve as an excellent and reliable proxy.

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Odor | Aromatic | [2] |

| Boiling Point | ~144 °C (at 760 mmHg) | Inferred from o-xylene |

| Melting Point | ~ -25 °C | Inferred from o-xylene |

| Density | ~0.88 g/mL at 20°C | Inferred from o-xylene |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Inferred from o-xylene |

| Vapor Pressure | ~7 mmHg at 20°C | Inferred from o-xylene |

Synthesis and Isotopic Labeling

While specific proprietary synthesis methods may vary, a plausible and common strategy for introducing the ¹³C labels onto the methyl groups involves a Friedel-Crafts alkylation reaction using a ¹³C-labeled methylating agent.

Conceptual Synthesis Pathway:

-

Starting Material: Benzene or Toluene.

-

Labeling Reagent: A ¹³C-labeled methyl halide, such as iodomethane-¹³C (¹³CH₃I) or bromomethane-¹³C (¹³CH₃Br).

-

Catalyst: A Lewis acid, such as Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃).

-

Reaction: The Friedel-Crafts alkylation proceeds by reacting benzene with two equivalents of the ¹³C-labeled methyl halide in the presence of the Lewis acid catalyst. If starting with toluene, one equivalent is used. The reaction introduces the ¹³C-methyl groups onto the aromatic ring.

-

Workup and Purification: The reaction mixture is quenched, typically with water, and the organic product is extracted. Purification via distillation is necessary to separate the desired 1,2-dimethyl-¹³C₂-benzene from other isomers (1,3- and 1,4-) and any poly-alkylated byproducts.

Caption: Conceptual synthesis of 1,2-Dimethyl-¹³C₂-benzene.

Spectroscopic Characterization: The Analytical Fingerprint

The primary value of 1,2-Dimethyl-¹³C₂-benzene lies in its distinct spectroscopic properties, particularly in mass spectrometry and ¹³C NMR.

Mass Spectrometry (MS)

In mass spectrometry, the two ¹³C atoms increase the mass of the molecular ion by two daltons compared to unlabeled o-xylene.

-

Unlabeled o-Xylene (C₈H₁₀): Molecular Ion (M⁺) at m/z 106.

-

1,2-Dimethyl-¹³C₂-benzene (¹³C₂C₆H₁₀): Molecular Ion (M⁺) at m/z 108.

This +2 mass shift is the cornerstone of its use as an internal standard. It allows the labeled standard to be distinguished from the unlabeled analyte in a co-injected sample, while ensuring that any ionization or fragmentation behavior remains virtually identical. The primary fragmentation pathway for both compounds is the loss of a methyl radical to form a stable tropylium or benzyl cation, resulting in a prominent fragment ion.

-

Unlabeled Fragment: m/z 91 (from 106 - 15)

-

Labeled Fragment: m/z 92 (from 108 - 16, loss of ¹³CH₃) or m/z 93 (from 108 - 15, loss of ¹²CH₃ from rearrangement, less likely but possible).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will be very similar to that of o-xylene. However, the protons on the ¹³C-labeled methyl groups will exhibit coupling to the ¹³C nucleus (¹JCH coupling), resulting in a doublet for the methyl proton signal instead of a singlet. The coupling constant is typically around 125-130 Hz.

-

¹³C NMR: This is the most informative technique. In a standard ¹³C NMR experiment, the signals corresponding to the two labeled methyl carbons will be exceptionally intense due to their 99% ¹³C enrichment, compared to the natural abundance of 1.1% for the other carbons. This provides unambiguous confirmation of the labeling positions.

Core Applications and Methodologies

The near-identical chemical and physical properties of stable isotope-labeled compounds to their native counterparts make them the gold standard for two primary applications: quantitative analysis and metabolic tracing.[3]

Application: Internal Standard for Quantitative Analysis

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[3] A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same matrix effects.[4] By measuring the ratio of the analyte to the known concentration of the SIL-IS, these effects are canceled out, enabling highly accurate and precise quantification.[5][6]

Why ¹³C is Superior to Deuterium (²H): While deuterium-labeled standards are common, they can sometimes exhibit slight chromatographic separation from the unlabeled analyte due to the larger relative mass difference between ¹H and ²H.[3] The smaller relative mass difference between ¹²C and ¹³C ensures near-perfect co-elution, which is critical for robust correction of matrix effects.[6]

Experimental Protocol: Quantification of o-Xylene in Water by GC-MS

This protocol outlines the use of 1,2-Dimethyl-¹³C₂-benzene as an internal standard for the quantification of o-xylene in a water sample.

-

Preparation of Standards:

-

Prepare a stock solution of 1,2-Dimethyl-¹³C₂-benzene (e.g., 100 µg/mL in methanol).

-

Prepare a series of calibration standards containing known concentrations of native o-xylene (e.g., 1, 5, 10, 50, 100 ng/mL) in clean water or a suitable solvent.

-

Spike each calibration standard and blank with a fixed amount of the internal standard (IS) stock solution to achieve a constant final concentration (e.g., 20 ng/mL).

-

-

Sample Preparation:

-

Collect a known volume of the water sample (e.g., 10 mL).

-

Spike the sample with the same fixed amount of the IS stock solution as used in the calibration standards.

-

Perform a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to transfer the analytes from the aqueous phase to an organic solvent or fiber.

-

-

GC-MS Analysis:

-

Inject an aliquot of the extracted sample or standard into the GC-MS system.

-

GC Conditions (Typical): Use a capillary column suitable for volatile organic compounds (e.g., a DB-5ms or equivalent). A typical temperature program might start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity.

-

Monitor for o-Xylene: m/z 106 (quantification ion) and m/z 91 (qualifier ion).

-

Monitor for IS: m/z 108 (quantification ion) and m/z 92 (qualifier ion).

-

-

-

Data Analysis:

-

Integrate the peak areas for the quantification ions of both the analyte (o-xylene, m/z 106) and the IS (m/z 108).

-

Calculate the Response Ratio for each standard: (Area of Analyte) / (Area of IS).

-

Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte for each standard.

-

Calculate the Response Ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.

-

Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.

Application: Metabolic and Biodegradation Studies

Tracing the metabolic fate of xenobiotics is crucial in drug development and environmental science. By introducing a ¹³C-labeled compound into a biological system (e.g., cell culture, animal model, or soil microcosm), researchers can track the incorporation of the ¹³C label into downstream metabolites.[7][8] This allows for unambiguous pathway elucidation and flux analysis.

For o-xylene, studies have shown that biodegradation can occur via oxidation of either a methyl group or the aromatic ring.[9] Using 1,2-Dimethyl-¹³C₂-benzene would allow researchers to:

-

Identify Metabolites: Any metabolite containing one or both of the original methyl groups will have a mass 1 or 2 daltons higher than its unlabeled version.

-

Quantify Transformation Rates: By monitoring the disappearance of the labeled parent compound and the appearance of labeled metabolites over time, precise degradation kinetics can be determined.[10]

Safety and Handling

As the chemical properties are nearly identical to o-xylene, 1,2-Dimethyl-¹³C₂-benzene should be handled with the same precautions.

-

GHS Hazard Statements:

-

Handling Precautions:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11]

-

References

-

PubChem. (n.d.). 1,2-Dimethyl-13C2-benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

-

Fischer, A., et al. (2009). Quantification of biodegradation for o-xylene and naphthalene using first order decay models, Michaelis-Menten kinetics and stable carbon isotopes. Journal of Contaminant Hydrology, 105(1-2), 43-52. Retrieved from [Link]

-

Berg, T., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9366-74. Retrieved from [Link]

-

Let's Chemistry. (2020). 1,2 Methylenedioxybenzene synthesis attempt N1. YouTube. Retrieved from [Link]

-

Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]

-

Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-51. Retrieved from [Link]

-

Baggi, G., et al. (1997). Evidence for metabolism of o-xylene by simultaneous ring and methyl group oxidation in a new soil isolate. Biodegradation, 8(2), 97-103. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wiechert, W. (2001). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolic Engineering, 3(3), 195-206. Retrieved from [Link]

-

Shishov, A., et al. (2022). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Molecules, 27(19), 6599. Retrieved from [Link]

-

Evans, M. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube. Retrieved from [Link]

-

Airgas. (2016). Safety Data Sheet. Retrieved from [Link]

-

California Air Resources Board. (n.d.). Method 422 Determination of Volatile Organic Compounds in Emissions from Stationary Sources. Retrieved from [Link]

-

Li, Y., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Retrieved from [Link]

-

ResearchGate. (2025). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Retrieved from [Link]

-

Salmi, T., et al. (2018). Parametric Sensitivity Analysis for the Industrial Case of O-Xylene Oxidation to Phthalic Anhydride in a Packed Bed Catalytic Reactor. Catalysts, 8(12), 626. Retrieved from [Link]

-

Le Juge, C., et al. (2023). Volatile organic compounds identification and specific stable isotopic analysis (δ13C) in microplastics by purge and trap gas chromatography coupled to mass spectrometry and combustion isotope ratio mass spectrometry (PT-GC-MS-C-IRMS). Analytical and Bioanalytical Chemistry, 415(12), 2735-2745. Retrieved from [Link]

-

Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]

Sources

- 1. 1,2-Dimethyl-13C2-benzene | C8H10 | CID 12205475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. airgas.com [airgas.com]

- 3. researchgate.net [researchgate.net]

- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. foodriskmanagement.com [foodriskmanagement.com]

- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | MDPI [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Evidence for metabolism of o-xylene by simultaneous ring and methyl group oxidation in a new soil isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of biodegradation for o-xylene and naphthalene using first order decay models, Michaelis-Menten kinetics and stable carbon isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.es [fishersci.es]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-Dimethyl-¹³C₂-benzene

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-Dimethyl-¹³C₂-benzene, an isotopically labeled aromatic compound of significant interest in various research and development applications, including mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses. This document is intended for researchers, scientists, and professionals in drug development with a background in organic chemistry.

Introduction: The Significance of Isotopically Labeled Xylenes

Isotopic labeling is a powerful technique used to track the fate of molecules in chemical reactions and biological processes.[1] 1,2-Dimethyl-¹³C₂-benzene, also known as ortho-xylene labeled with ¹³C at both methyl carbons, provides a distinct mass spectrometric signature, making it an invaluable tool for studies where differentiation from its unlabeled counterpart is crucial. Its applications span from elucidating reaction mechanisms in catalysis to serving as a stable isotope-labeled internal standard for the accurate quantification of xylenes in complex matrices.[2]

This guide will detail a proposed synthetic route for 1,2-Dimethyl-¹³C₂-benzene, followed by a thorough discussion of purification strategies to isolate the desired product from potential isomers and byproducts. Finally, it will cover the essential analytical techniques for confirming the identity, purity, and isotopic enrichment of the synthesized compound.

Proposed Synthetic Strategy: A Grignard Cross-Coupling Approach

Rationale for the Chosen Pathway

The selection of a Grignard-based cross-coupling reaction is predicated on its reliability, versatility, and the commercial availability of the necessary ¹³C-labeled starting material, ¹³C-methyl iodide. This method allows for the direct and efficient introduction of the ¹³C-labeled methyl groups onto the aromatic ring. Alternative methods, such as Friedel-Crafts alkylation, are less suitable for this specific labeling pattern due to the potential for over-alkylation and rearrangement reactions.[3]

The proposed two-step synthesis is outlined below:

Figure 1: Proposed synthetic workflow for 1,2-Dimethyl-¹³C₂-benzene.

Step-by-Step Experimental Protocols

Part 1: Synthesis of ¹³C-Methylmagnesium Iodide

The preparation of Grignard reagents is a fundamental organometallic reaction, but it is highly sensitive to moisture and atmospheric oxygen.

Protocol:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen.

-

Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of ¹³C-methyl iodide in anhydrous diethyl ether to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining ¹³C-methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the ¹³C-methylmagnesium iodide, which should be used immediately in the next step.

Part 2: Kumada Cross-Coupling Reaction

The Kumada coupling is a well-established method for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[4]

Protocol:

-

Reaction Setup: In a separate, dry, nitrogen-flushed flask, dissolve 1,2-dibromobenzene and a catalytic amount of a nickel or palladium catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) - Ni(dppp)Cl₂) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Coupling Reaction: Cool the solution of the aryl dihalide and catalyst in an ice bath. Add the freshly prepared ¹³C-methylmagnesium iodide solution dropwise from the dropping funnel.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) by taking small aliquots, quenching them with dilute acid, and analyzing the organic layer.

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Purification of 1,2-Dimethyl-¹³C₂-benzene

The crude product from the synthesis will likely contain unreacted starting materials, mono-methylated intermediates, and potentially other xylene isomers (m- and p-xylene) if any rearrangement occurs or if impurities were present in the starting materials. A multi-step purification strategy is therefore essential.

Fractional Distillation

Fractional distillation is a primary method for separating liquids with close boiling points, such as xylene isomers.[5] O-xylene has a boiling point of approximately 144 °C, which is slightly higher than that of m-xylene (~139 °C) and p-xylene (~138 °C).[6]

Protocol:

-

Apparatus: Set up a fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column).

-

Distillation: Carefully distill the crude product. Collect fractions based on the boiling point. The initial fractions will contain lower-boiling impurities and any m- and p-xylene. The fraction boiling around 144 °C will be enriched in the desired 1,2-Dimethyl-¹³C₂-benzene.

-

Analysis: Analyze the collected fractions by GC-MS to determine their composition.

| Compound | Boiling Point (°C) |

| p-Xylene | ~138 |

| m-Xylene | ~139 |

| o-Xylene | ~144 |

Table 1: Boiling points of xylene isomers.

Preparative Gas Chromatography (Prep-GC)

For achieving very high purity, preparative gas chromatography is an excellent technique for separating isomers.[7]

Caption: Purification workflow for 1,2-Dimethyl-¹³C₂-benzene.

Protocol:

-

Column Selection: Choose a preparative GC column with a stationary phase suitable for separating aromatic isomers (e.g., a polar column).

-

Optimization: Optimize the temperature program and carrier gas flow rate on an analytical GC to achieve baseline separation of the xylene isomers.

-

Injection and Collection: Inject the enriched o-xylene fraction from the distillation onto the preparative GC. Set up the collection system to trap the eluting peak corresponding to 1,2-Dimethyl-¹³C₂-benzene.

-

Purity Confirmation: Analyze the collected fraction by analytical GC-MS to confirm its purity.

Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the identity, purity, and isotopic enrichment of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm the mass of the labeled compound.[8]

-

Purity Assessment: The gas chromatogram will show the presence of any residual impurities. The peak area percentage can be used to estimate the purity.

-

Mass Confirmation: The mass spectrum of 1,2-Dimethyl-¹³C₂-benzene will show a molecular ion peak (M⁺) at m/z 108, which is two mass units higher than that of unlabeled o-xylene (m/z 106). The fragmentation pattern should be consistent with that of o-xylene, with the major fragments also shifted by two mass units where both methyl groups are retained.[9]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR is a powerful tool for confirming the position of the ¹³C labels.[10] In the proton-decoupled ¹³C NMR spectrum of unlabeled o-xylene, four distinct signals are expected due to the molecule's symmetry. For 1,2-Dimethyl-¹³C₂-benzene, the signal corresponding to the methyl carbons will be significantly enhanced due to the ¹³C enrichment.

| Carbon Environment | Approximate Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~136 |

| Aromatic C-H | ~130 |

| Aromatic C-H | ~126 |

| Methyl-¹³C | ~20 |

Table 2: Expected ¹³C NMR chemical shifts for 1,2-Dimethyl-¹³C₂-benzene.[11]

The high intensity of the peak at approximately 20 ppm will be a clear indication of successful isotopic labeling at the methyl positions.

Safety Considerations

-

Xylenes are flammable liquids and their vapors can form explosive mixtures with air. All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources.

-

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. Strict anhydrous conditions must be maintained throughout their preparation and use.

-

Organic solvents such as diethyl ether and THF are highly flammable.

-

Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of 1,2-Dimethyl-¹³C₂-benzene can be effectively achieved through a Grignard cross-coupling strategy. While this guide provides a detailed proposed methodology, it is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and purity. Rigorous purification by fractional distillation and/or preparative gas chromatography, followed by thorough analytical characterization using GC-MS and ¹³C NMR, is essential to ensure the quality of the final product for its intended research applications.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,2-dimethylbenzene. Retrieved from [Link]

-

LookChem. (n.d.). o-Xylene. Retrieved from [Link]

-

Chemical Society Reviews. (2025, January 2). Metal–organic frameworks for the separation of xylene isomers. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Xylene. Retrieved from [Link]

-

MDPI. (2023, October 19). Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers. Retrieved from [Link]

-

PubMed Central. (2024, January 11). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Retrieved from [Link]

-

The Journal of Physical Chemistry C. (2021, May 5). Toward the Mechanism of o-Xylene Isomerization in Selected Zeolites of Different Si/Al Ratios and Channel Sizes—Experiment Corroborated by Periodic DFT + D Simulations. ACS Publications. Retrieved from [Link]

-

ACS Omega. (2022, December 9). Up-Scale Synthesis of p-(CH2 CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. Retrieved from [Link]

-

Quora. (2016, May 22). How does methylbenzene be synthesized from benzene?. Retrieved from [Link]

-

Doc Brown. (n.d.). C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene. Retrieved from [Link]

- Google Patents. (n.d.). Separation of orthoxylene from isomeric xylenes by fractional distillation.

-

PrepChem.com. (n.d.). Preparation of 1,2-bis(dibromomethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). Recovery of ortho-xylene by chemical treatment and distillation.

-

LCGC. (2017, September 27). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. Retrieved from [Link]

-

PubMed. (2008, November 18). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Retrieved from [Link]

-

SciSpace. (2013, April 16). Preparative gas chromatography and its applications. Retrieved from [Link]

-

BMRB. (n.d.). o-Xylene. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing p-xylene and o-xylene.

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Sustainable Production of o‐Xylene from Biomass‐Derived Pinacol and Acrolein. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.

-

Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why?. Retrieved from [Link]

-

Michael Pittelkow. (2013, July 23). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Retrieved from [Link]

-

YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Retrieved from [Link]

-

Organic Letters. (2017, July 21). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. ACS Publications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

-

Journal of Al-Nahrain University. (2015, March). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Retrieved from [Link]

-

Arkivoc. (n.d.). Facile conversion of 1,2-dicyanobenzene into chiral bisamidines. Retrieved from [Link]

-

Chemical Industry Journal. (n.d.). A better separation process for xylene isomers. Retrieved from [Link]

-

YouTube. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing M-xylene from O-xylene.

-

YouTube. (2025, March 24). Fragmentation of alkenes and aromatics. Retrieved from [Link]

-

YouTube. (2021, October 23). METHYLBENZENE LESSON 1. Retrieved from [Link]

-

PubMed Central. (n.d.). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Retrieved from [Link]

-

RSC Publishing. (n.d.). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

YouTube. (2025, January 1). Fractional Crystallization for Separation of C8 Aromatics. Retrieved from [Link]

Sources

- 1. GCMS Section 6.9.5 [people.whitman.edu]

- 2. agilent.com [agilent.com]

- 3. quora.com [quora.com]

- 4. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US2466699A - Separation of orthoxylene from isomeric xylenes by fractional distillation - Google Patents [patents.google.com]

- 6. o-Xylene - Wikipedia [en.wikipedia.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bmse000526 O-xylene at BMRB [bmrb.io]

Certificate of analysis for 1,2-Dimethyl-13C2-benzene

An In-Depth Technical Guide to the Certificate of Analysis for 1,2-Dimethyl-13C2-benzene

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Isotopically Labeled Standards in Quantitative Analysis

In the realms of pharmaceutical development, metabolic research, and environmental analysis, the accuracy of quantitative measurements is paramount. Stable Isotope Labeled (SIL) compounds serve as the gold standard for internal standards in mass spectrometry-based assays.[1] Their value lies in their chemical identity to the analyte of interest, with the key difference being a mass shift due to the incorporation of heavy isotopes like ¹³C, ¹⁵N, or ²H. This co-elution during chromatography and similar ionization efficiency allows for the precise correction of matrix effects and variations in sample preparation, leading to highly accurate and reproducible quantification.

1,2-Dimethyl-13C2-benzene, an isotopically labeled version of o-xylene, is a crucial internal standard for the analysis of volatile organic compounds (VOCs) and as a metabolic tracer. Its utility, however, is entirely dependent on its certified quality. The Certificate of Analysis (CoA) is not merely a datasheet; it is a legal document that provides a comprehensive quality report for a specific batch, assuring the end-user of its identity, purity, and isotopic integrity.[2][3] This guide provides an in-depth deconstruction of the CoA for 1,2-Dimethyl-13C2-benzene, explaining the causality behind the analytical methodologies and the logic of their interpretation.

Section 1: Decoding the Certificate of Analysis

A CoA for a certified reference material (CRM) is a dense document that consolidates extensive analytical testing.[4] It is structured to provide immediate clarity on the material's fitness for its intended purpose.

Header and General Information

This section provides fundamental identification details for the specific batch of material.

| Parameter | Example Value | Significance |

| Product Name | 1,2-Dimethyl-13C2-benzene | The unambiguous chemical name, including isotopic labeling. |

| Catalog Number | C-12345 | A unique identifier for ordering and product tracking. |

| CAS Number | 116599-62-3[5] | The Chemical Abstracts Service registry number for the labeled compound. |

| Lot/Batch Number | B-67890 | A unique identifier for the specific manufacturing batch, ensuring traceability. |

| Molecular Formula | ¹³C₂C₆H₁₀ | Indicates the elemental composition with isotopic notation. |

| Molecular Weight | 108.15 g/mol [5] | The mass of the isotopically labeled molecule. |

| Release Date | 2026-01-23 | The date the batch was tested and approved for release. |

| Retest Date | 2028-01-23 | The date by which the material should be re-analyzed to ensure continued stability. |

| Storage Conditions | 2-8°C, in a dark, airtight container | Critical for maintaining the integrity and stability of the compound. |

The Molecular Structure: Visual Confirmation of Labeling

Visual representation is key to understanding the product. The positions of the ¹³C atoms are not arbitrary; they are strategically placed during synthesis to be stable and provide a distinct mass shift.

Caption: Structure of 1,2-Dimethyl-13C2-benzene with labeled methyl carbons.

Section 2: The Analytical Core - A Triad of Validation

The trustworthiness of a reference material is established through a multi-pronged analytical approach. Identity, Purity, and Isotopic Enrichment are the three pillars of certification. The workflow below illustrates how these components interlink to create a self-validating system.

Caption: Workflow for the certification of a reference material batch.

Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom in the molecule. For 1,2-Dimethyl-13C2-benzene, both ¹H and ¹³C NMR are essential.

-

¹H NMR: This confirms the proton framework. The spectrum of 1,2-dimethylbenzene shows two main regions: the aromatic region (protons on the benzene ring) and the aliphatic region (protons of the methyl groups).[6] The integration (area under the peaks) should confirm the ratio of aromatic to methyl protons (4:6).[6] The splitting patterns in the aromatic region, though complex, are characteristic of the 1,2-disubstitution pattern.

-

¹³C NMR: This directly probes the carbon skeleton. In unlabeled 1,2-dimethylbenzene, there are four distinct carbon signals due to molecular symmetry: two for the substituted ring carbons, two for the unsubstituted ring carbons, and one for the two equivalent methyl carbons.[7] For 1,2-Dimethyl-13C2-benzene, the key observation is the immense enhancement of the signal corresponding to the methyl carbons due to the ¹³C enrichment. Furthermore, coupling between the labeled ¹³C and attached protons (¹J-coupling) can be observed in high-resolution spectra, providing definitive proof of the label's location.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5 mg of the 1,2-Dimethyl-13C2-benzene standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used to avoid a large solvent proton signal that would obscure the analyte signals.[6]

-

Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.0 ppm.[7]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Interpretation: Integrate the peaks to determine the relative proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Chemical Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While NMR confirms the structure of the main component, it is less sensitive for detecting minor impurities. Chromatography is the definitive technique for quantifying chemical purity. For a relatively non-polar compound like 1,2-Dimethyl-13C2-benzene, either Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Reversed-Phase HPLC with UV detection is appropriate. HPLC is often preferred for its versatility. The goal is to separate the main compound from any synthesis byproducts or degradation products.

Trustworthiness: The purity is typically reported as a percentage based on the peak area. A purity of ≥99.5% is common for high-quality reference materials. This is a self-validating measurement; the method must demonstrate sufficient resolution to separate the main peak from all detectable impurities.

Experimental Protocol: RP-HPLC

-

Standard & Sample Preparation: Prepare a stock solution of the 1,2-Dimethyl-13C2-benzene standard in acetonitrile (ACN) at a concentration of ~1 mg/mL. Prepare a sample solution for injection by diluting the stock to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.[8]

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (A C18 column provides good retention for non-polar aromatic compounds).

-

Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water. This composition is chosen to provide adequate retention and a reasonable runtime.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C (To ensure reproducible retention times).

-

Detection: UV at 254 nm (A common wavelength for detecting aromatic rings).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. The chemical purity is calculated using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Isotopic Enrichment: Mass Spectrometry (MS)

Expertise & Causality: MS is the definitive technique for confirming the molecular weight and determining the isotopic enrichment of the material.[1][9] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is superior for this task as it can resolve the different isotopologues (molecules differing only in their isotopic composition) from potential isobaric interferences.[10][11]

The analysis involves measuring the relative intensities of the ion corresponding to the unlabeled compound (M), the singly labeled (M+1), doubly labeled (M+2), and so on. After correcting for the natural abundance of ¹³C in the rest of the molecule, the isotopic enrichment can be precisely calculated.

Experimental Protocol: Isotopic Enrichment by GC-MS

-

Sample Preparation: Prepare a dilute solution of the 1,2-Dimethyl-13C2-benzene standard in a volatile solvent like dichloromethane at ~10 µg/mL.

-

GC-MS Conditions:

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating volatile aromatic compounds.

-

Injection: 1 µL, splitless injection.

-

Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Analyzer: Scan the mass range (e.g., m/z 50-150) to obtain the full mass spectrum.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion cluster. For 1,2-Dimethyl-13C2-benzene, the target ion is at m/z 108.

-

Measure the ion intensities for the unlabeled species (m/z 106), and the labeled species (e.g., m/z 107, 108).

-

A specialized method is used to calculate the enrichment, which corrects for the natural isotopic contribution of the unlabeled carbon atoms in the molecule.[9][10] The isotopic purity is a measure of the amount of the desired M+2 isotopologue relative to all other isotopologues.

-

Section 3: Summary of Specifications

The results of the analytical testing are summarized in a clear, tabular format on the CoA, with each result compared against a pre-defined specification.

| Test | Method | Specification | Result |

| Appearance | Visual | Colorless Liquid | Conforms |

| Identity by ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Identity by Mass Spec | GC-MS | Conforms to structure | Conforms |

| Chemical Purity | HPLC/UV (254 nm) | ≥ 99.0% | 99.8% |

| Isotopic Purity | GC-MS | ≥ 99 atom % ¹³C | 99.6 atom % ¹³C |

Conclusion: A Commitment to Scientific Integrity

The Certificate of Analysis for a reference material like 1,2-Dimethyl-13C2-benzene is the culmination of a rigorous, multi-faceted quality control process. It is a testament to the manufacturer's commitment to scientific integrity, providing researchers, scientists, and drug development professionals with the assurance they need to generate reliable and reproducible data. Understanding the methodologies and the rationale behind the data presented in a CoA empowers users to make informed decisions and maintain the highest standards of quality in their own work. The use of orthogonal analytical techniques—NMR for structure, chromatography for purity, and mass spectrometry for mass and enrichment—creates a self-validating system that ensures the material is precisely what it claims to be.

References

-

Interpreting the Carbon-13 NMR spectrum of 1,2-dimethylbenzene. Doc Brown's Chemistry. [Link]

-

1,2-Dimethyl-13C2-benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Certificate of Analysis Guide. The International Pharmaceutical Excipients Council. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed, National Library of Medicine. [Link]

-

How to Read a Chemical Certificate of Analysis (COA). LabAlley. [Link]

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International - Chromatography Online. [Link]

-

2024 Certificate of Analysis - Definition, Example Template & Requirements. Datacor. [Link]

-

Certified reference materials. Wikipedia. [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry. PubMed, National Library of Medicine. [Link]

-

Certificate of Analysis. National Institute of Standards and Technology (NIST). [Link]

-

1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. [Link]

-

C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

Sources

- 1. ckisotopes.com [ckisotopes.com]

- 2. gmp-compliance.org [gmp-compliance.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. datacor.com [datacor.com]

- 5. 1,2-Dimethyl-13C2-benzene | C8H10 | CID 12205475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of o-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Isotopic Purity Analysis of 1,2-Dimethyl-¹³C₂-benzene

Executive Summary: The Criticality of Isotopic Purity

In modern drug development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. 1,2-Dimethyl-¹³C₂-benzene, a labeled variant of o-xylene, serves as a crucial building block or internal standard in the synthesis and analysis of pharmaceutical agents. Benzene derivatives are core scaffolds in a vast number of commercial drugs, making their labeled analogues vital for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies.[1][2] The utility of 1,2-Dimethyl-¹³C₂-benzene is not merely in its presence, but in its isotopic purity —the degree to which the intended ¹³C isotopes have replaced the naturally abundant ¹²C atoms.

An imprecise understanding of isotopic purity can lead to significant errors in quantification, misinterpretation of metabolic pathways, and compromised regulatory submissions. This guide provides an in-depth, field-proven framework for the rigorous determination of the isotopic purity of 1,2-Dimethyl-¹³C₂-benzene, moving beyond mere procedural steps to explain the causality behind critical experimental choices. We will explore the two gold-standard analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing validated protocols and data interpretation strategies.

Foundational Concepts: Chemical vs. Isotopic Purity

It is essential to distinguish between two forms of purity:

-

Chemical Purity: Refers to the absence of other chemical compounds. For example, a sample of 1,2-Dimethyl-¹³C₂-benzene might contain residual solvents or an isomer like 1,3-dimethylbenzene. This is typically assessed by chromatographic methods (GC, HPLC).

-

Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the molecule that contains the desired number of ¹³C labels at the specified positions. Impurities in this context are other isotopologues —molecules that differ only in their isotopic composition. For 1,2-Dimethyl-¹³C₂-benzene, the primary species of interest are:

-

M+0: Unlabeled 1,2-dimethylbenzene (C₈H₁₀)

-

M+1: Partially labeled, containing one ¹³C atom.

-

M+2: The desired, fully labeled 1,2-Dimethyl-¹³C₂-benzene.

-

Isotopic impurities arise from the incomplete incorporation of the ¹³C label during synthesis or from the natural 1.1% abundance of ¹³C in the starting materials and reagents.[3][4]

Primary Analytical Methodology I: Mass Spectrometry

Mass spectrometry is the workhorse for isotopic purity analysis due to its exceptional sensitivity and its fundamental principle of separating ions by their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS), particularly Time-of-Flight (TOF) instruments, offers vastly improved resolution between isotopologues, allowing for highly accurate quantification.[5][6]

The Causality of Choosing GC-MS

For a volatile, non-polar compound like 1,2-Dimethyl-¹³C₂-benzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice. The gas chromatograph provides excellent separation of any volatile chemical impurities from the main analyte before it enters the mass spectrometer, allowing for simultaneous assessment of both chemical and isotopic purity.

Diagram: Molecular Structure

Caption: Structure of 1,2-Dimethyl-¹³C₂-benzene with labeled carbons.

Self-Validating Protocol for GC-MS Isotopic Purity Analysis

This protocol is designed to be self-validating by incorporating a system suitability test and a reference standard.

1. Preparation of Standards and Samples:

- Unlabeled Standard: Prepare a ~1 mg/mL solution of unlabeled 1,2-dimethylbenzene (o-xylene) in a suitable solvent (e.g., Dichloromethane). This is crucial for determining retention time and for the natural abundance correction.

- Sample Solution: Prepare a ~1 mg/mL solution of the 1,2-Dimethyl-¹³C₂-benzene test sample in the same solvent.

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 8890 GC or equivalent.

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

- Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 2 min.

- Injector: Split mode (e.g., 50:1), 250°C.

- MS System: Agilent 5977B MSD or equivalent single quadrupole, or a TOF-MS for high resolution.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition: Full Scan mode (e.g., m/z 40-200) to identify any unexpected impurities.

3. System Suitability Test (Trustworthiness Pillar):

- Inject the unlabeled standard solution.

- Acceptance Criteria:

- The peak for 1,2-dimethylbenzene must be sharp and symmetrical.

- Confirm the mass spectrum matches the library standard.

- Record the peak areas for the molecular ion (M⁺, m/z 106) and its M+1 isotopologue (m/z 107). This establishes the natural abundance ratio for your specific instrument.

4. Sample Analysis:

- Inject the 1,2-Dimethyl-¹³C₂-benzene sample solution using the same method.

5. Data Processing and Calculation:

- Identify the chromatographic peak for the analyte.

- Extract the ion abundances for the relevant isotopologues from the mass spectrum of the peak. Specifically, note the intensities for:

- I₀: Intensity at m/z 106 (Unlabeled)

- I₁: Intensity at m/z 107 (Singly labeled)

- I₂: Intensity at m/z 108 (Doubly labeled)

- Correction for Natural Abundance: The intensity measured for each isotopologue includes contributions from the natural ¹³C abundance of the lower-mass species. This must be corrected.[7][8] A simplified correction is as follows:

- Corrected I₁ = Measured I₁ - (I₀ * Natural Abundance Factor for M+1)

- Corrected I₂ = Measured I₂ - (Corrected I₁ * Natural Abundance Factor for M+1) - (I₀ * Natural Abundance Factor for M+2)

- Note: The natural abundance factors are calculated based on the molecule's elemental formula (C₈H₁₀).

- Calculate Isotopic Purity:

- Total Intensity = I₀ + Corrected I₁ + Corrected I₂

- Isotopic Purity (% M+2) = (Corrected I₂ / Total Intensity) * 100

Primary Analytical Methodology II: NMR Spectroscopy

While MS is excellent for quantifying the distribution of isotopologues, NMR spectroscopy provides orthogonal, definitive information on the position of the labels. The natural abundance of ¹³C is only 1.1%, meaning the signals from the ¹³C-enriched positions in the molecule will be dramatically more intense in a ¹³C NMR spectrum.[3][4]

The Causality of Choosing Quantitative ¹³C NMR

A standard ¹³C NMR spectrum is not inherently quantitative due to the Nuclear Overhauser Effect (NOE), which can enhance signals of carbons attached to protons. To achieve accurate quantification, we must use an inverse-gated decoupling pulse sequence. This technique decouples the protons to simplify the spectrum (collapsing multiplets to singlets) but turns off the decoupler during the relaxation delay, eliminating the NOE and ensuring that signal integrals are directly proportional to the number of nuclei.[4]

Self-Validating Protocol for Quantitative ¹³C NMR Analysis

1. Sample Preparation:

- Accurately weigh and dissolve a sufficient amount of 1,2-Dimethyl-¹³C₂-benzene in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.

- Add a relaxation agent (e.g., Cr(acac)₃) if necessary to ensure full relaxation of all carbon nuclei, particularly quaternary carbons.

2. NMR Instrument Setup (Trustworthiness Pillar):

- Spectrometer: 400 MHz or higher field magnet.

- Pulse Sequence: Inverse-gated decoupling (zgig on Bruker systems).

- Relaxation Delay (D1): Set a long delay, typically 5 times the longest T₁ relaxation time of any carbon in the molecule (a D1 of 30-60 seconds is often a safe starting point). This is the most critical parameter for ensuring quantitation.

- Acquisition Time (AQ): Set to acquire the full Free Induction Decay (FID).

- Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the natural abundance signals.

3. Data Acquisition:

- Acquire the spectrum under the optimized conditions.

4. Data Processing:

- Apply Fourier Transform, phase correction, and careful baseline correction to the spectrum.

- Integrate all signals corresponding to the aromatic and methyl carbons.

5. Calculation of Isotopic Enrichment:

- Step A: Average the integrals of the unenriched aromatic carbon signals (there should be four). This average represents the 1.1% natural abundance level.

- Step B: Measure the integrals of the two enriched carbon signals.

- Step C: Calculate the enrichment for one of the labeled positions:

- Enrichment (%) = [ (Integral_Enriched / Integral_Avg_Unenriched) / ( (100 - 1.1) / 1.1 ) ] * 100

- This calculation determines the percentage of ¹³C at that specific atomic position. A truly pure sample should yield a value close to 100%.

Data Presentation and Technique Comparison

For clear reporting and decision-making, data should be summarized effectively.

Table 1: Comparison of MS and NMR for Isotopic Purity Analysis

| Feature | Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹³C) |

| Primary Information | Distribution of Isotopologues (M, M+1, M+2) | Position and % Enrichment at Specific Atoms |

| Sensitivity | Very High (µg to ng level) | Moderate (mg level) |

| Sample Throughput | High | Low |

| Quantitative Accuracy | Excellent, but requires careful correction for natural abundance. | Excellent, but requires long acquisition times and specific pulse sequences. |

| Structural Info | Confirms molecular weight. | Confirms precise location of labels. |

| Self-Validation | Requires analysis of an unlabeled standard. | Internally validated by comparing enriched vs. natural abundance signals. |

Table 2: Sample Isotopic Purity Calculation from GC-MS Data

| Isotopologue | m/z | Measured Intensity | Corrected Intensity | Molar Ratio (%) |

| M+0 (Unlabeled) | 106 | 5,000 | 5,000 | 0.49% |

| M+1 (Single ¹³C) | 107 | 15,440 | 15,000 | 1.47% |

| M+2 (Double ¹³C) | 108 | 1,001,480 | 1,000,000 | 98.04% |

| Isotopic Purity | 98.04% |

Note: Data are hypothetical for illustrative purposes.

Experimental and Logical Workflows

Visualizing workflows ensures procedural consistency and aids in decision-making.

Diagram: Isotopic Purity Verification Workflow

Caption: Decision logic for selecting the appropriate analytical technique.

Conclusion and Final Recommendations

The determination of isotopic purity for 1,2-Dimethyl-¹³C₂-benzene is a multi-faceted analytical challenge that demands more than a single measurement. As demonstrated, Mass Spectrometry and NMR Spectroscopy provide complementary information that, when used together, create a robust and defensible analytical package.

-

For routine quality control and high-throughput needs where the synthesis is well-established, a validated GC-MS method is often sufficient for confirming isotopic purity.

-

For reference standard characterization, troubleshooting synthetic batches, or in GMP environments, the use of both quantitative ¹³C NMR and high-resolution GC-MS is strongly recommended. The orthogonal nature of these techniques provides the highest degree of confidence in the material's quality.

Ultimately, the integrity of data generated using SIL compounds is founded upon the meticulous characterization of those standards. By implementing the self-validating protocols and logical frameworks described herein, researchers and drug development professionals can ensure the accuracy, reliability, and trustworthiness of their results.

References

Sources

- 1. ijrpa.com [ijrpa.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. almacgroup.com [almacgroup.com]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Stable Isotope Labeling

An In-Depth Technical Guide to 1,2-Dimethyl-¹³C₂-benzene

This guide provides a comprehensive technical overview of 1,2-Dimethyl-¹³C₂-benzene, a stable isotope-labeled aromatic compound. It is intended for researchers, scientists, and professionals in drug development who utilize high-purity labeled compounds for quantitative analysis and mechanistic studies. This document delves into the compound's core properties, synthesis, quality control, and critical applications, with a focus on its role as an internal standard in mass spectrometry and NMR-based assays.

In modern pharmaceutical research and development, the precise quantification of analytes—from active pharmaceutical ingredients (APIs) to metabolites—is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools for achieving the highest levels of accuracy and precision in bioanalytical and quantitative assays. By incorporating heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), a SIL compound becomes chemically identical to its unlabeled counterpart but is distinguishable by its mass.

1,2-Dimethyl-¹³C₂-benzene, an isotopologue of o-xylene, serves as an exemplary internal standard. Its utility stems from the fact that its physicochemical properties (e.g., polarity, boiling point, chromatographic retention time) are nearly identical to the unlabeled analyte, o-xylene. However, its mass is shifted by +2 Da due to the two ¹³C atoms. This mass difference allows for its clear differentiation in mass spectrometry, making it an ideal tool to correct for analyte loss during sample preparation and variability in instrument response. Benzene derivatives are fundamental structures in numerous pharmaceutical compounds, making this labeled standard relevant for a wide range of applications.[1][2]

Physicochemical Properties and Structure

The defining characteristic of 1,2-Dimethyl-¹³C₂-benzene is the incorporation of two carbon-13 isotopes into the methyl groups attached to the benzene ring. This specific labeling provides a distinct mass signature without significantly altering the chemical behavior of the molecule.

Chemical Structure and Identification

The structure consists of a benzene ring substituted with two ¹³C-labeled methyl groups at adjacent positions (ortho positions).[3]

-

IUPAC Name: 1,2-di([¹³C]methyl)benzene[4]

-

Synonyms: o-Xylene-(dimethyl-¹³C₂), O-XYLENE-ALPHA,ALPHA'-¹³C₂[4]

-

CAS Number: 116599-62-3[4]

-

Molecular Formula: ¹³C₂C₆H₁₀

-

SMILES: [13CH3]C1=CC=CC=C1[13CH3][4]

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 108.15 g/mol | PubChem[4] |

| Exact Mass | 108.084959990 Da | PubChem[4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | --- |

| Physical State | Liquid | --- |

| Boiling Point (unlabeled) | ~144 °C | --- |

| Density (unlabeled) | ~0.88 g/mL | --- |

Synthesis and Quality Control

The synthesis of high-purity 1,2-Dimethyl-¹³C₂-benzene requires precise control over the reaction conditions to ensure the specific incorporation of the ¹³C labels and to avoid isotopic scrambling or the formation of isomeric impurities.

Plausible Synthetic Pathway

A common and effective method for synthesizing this compound is through a coupling reaction, such as a Suzuki or Grignard reaction, using a ¹³C-labeled methyl source. A plausible, high-level workflow is outlined below.

Caption: Plausible synthetic workflow for 1,2-Dimethyl-¹³C₂-benzene.

Causality of Experimental Choices:

-

Choice of Starting Material: 1,2-Dihalobenzene provides a robust scaffold for the regioselective introduction of the two methyl groups at the ortho positions.

-

¹³C Source: Using a high-purity ¹³C-labeled precursor like ¹³C-methyl iodide is critical for achieving high isotopic enrichment in the final product.

-

Catalyst: A palladium catalyst is highly efficient for cross-coupling reactions, ensuring good yields and minimizing side reactions under controlled conditions.

Quality Control and Characterization

Ensuring the identity, purity, and isotopic enrichment of the final product is a non-negotiable step. This is achieved through a combination of analytical techniques.

Step-by-Step QC Protocol:

-

Identity Confirmation and Isotopic Enrichment via Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and the incorporation of two ¹³C atoms.

-

Method: A sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure:

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).

-

Inject the solution into the GC-MS system.

-

Acquire the mass spectrum of the peak corresponding to the compound.

-

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z 108, confirming the mass of ¹³C₂C₆H₁₀. The absence of a significant peak at m/z 106 (unlabeled) and m/z 107 (singly labeled) validates high isotopic enrichment.

-

-

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise location of the ¹³C labels and the overall molecular structure.

-

Method: ¹H NMR and ¹³C NMR spectroscopy are used.

-

Procedure:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected Result:

-

In the ¹³C NMR spectrum, the signal for the methyl carbons will appear as a singlet at approximately 20 ppm, confirming their chemical environment.[5] Due to the symmetry of the molecule, four distinct signals are expected: one for the two equivalent methyl carbons, one for the two equivalent carbons attached to the methyl groups, and two more for the remaining two pairs of equivalent aromatic carbons.[5]

-

In the ¹H NMR spectrum, the methyl protons will exhibit coupling to the attached ¹³C nucleus (¹J_CH), resulting in a characteristic doublet. This provides definitive proof that the labels are on the methyl groups.

-

-

-

Chemical Purity Assessment via Gas Chromatography (GC):

-

Objective: To quantify the chemical purity by separating the main compound from any volatile impurities.

-

Method: High-resolution capillary GC with a Flame Ionization Detector (FID).

-

Procedure:

-

Inject a known quantity of the sample into the GC system.

-

Run a temperature program that effectively separates all potential impurities.

-

Integrate the peak areas.

-

-

Expected Result: The purity is calculated as the area of the main peak divided by the total area of all peaks. For use as an internal standard, a chemical purity of >99% is typically required.

-

Applications in Drug Development and Research

The primary application of 1,2-Dimethyl-¹³C₂-benzene is as an internal standard for the quantification of o-xylene or structurally similar aromatic compounds. This is particularly relevant in toxicology studies, environmental monitoring, and in the quality control of pharmaceutical preparations where benzene-class solvents may be present as residual impurities.[6]

Use Case: Quantification of Residual o-Xylene in an API

Context: Regulatory bodies like the FDA limit the presence of residual solvents such as benzene and xylene in pharmaceutical products due to their toxicity.[6] Accurate quantification is essential for compliance.

Workflow:

Caption: Workflow for quantification using an internal standard.

Detailed Experimental Protocol:

-

Preparation of Internal Standard (IS) Stock Solution:

-

Accurately weigh approximately 10 mg of 1,2-Dimethyl-¹³C₂-benzene.

-

Dissolve in a suitable solvent (e.g., DMSO) to a final volume of 10.0 mL to create a stock solution of ~1 mg/mL. This step must be performed with high precision.[7]

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known amounts of unlabeled o-xylene into a blank matrix (e.g., the dissolution solvent).

-

Add a fixed, precise volume of the IS stock solution to each calibration standard. This ensures the IS concentration is constant across all calibrators.

-

-

Sample Preparation:

-

Accurately weigh a sample of the API (e.g., 100 mg).

-

Dissolve the API in the same blank matrix.

-

Spike the dissolved sample with the same fixed volume of the IS stock solution used for the calibrators.

-

-

GC-MS Analysis:

-

Instrumentation: Use a GC system coupled to a mass spectrometer.

-

Column: Select a column suitable for separating volatile aromatic compounds (e.g., a DB-5ms column).

-

Method: Develop a temperature gradient that provides good separation of o-xylene from other volatile components.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion for unlabeled o-xylene (m/z 106) and for the ¹³C₂-labeled internal standard (m/z 108).

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the analyte (A_analyte) and the internal standard (A_IS) in each chromatogram.

-

Calculate the Area Ratio (A_analyte / A_IS) for each calibration standard.

-

Construct a calibration curve by plotting the Area Ratio against the known concentration of o-xylene in the standards. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

Calculate the Area Ratio for the API sample and use the calibration curve to determine the concentration of o-xylene in the sample.

-

Why This Protocol is Self-Validating: The use of a stable isotope-labeled internal standard corrects for variations in extraction efficiency, injection volume, and instrument response.[8] Since the IS and analyte behave almost identically during sample workup and chromatography, any loss of analyte will be mirrored by a proportional loss of the IS. This keeps the ratio of their signals constant, ensuring a robust and accurate measurement.

Safety and Handling

1,2-Dimethyl-¹³C₂-benzene should be handled with the same precautions as its unlabeled analogue, o-xylene.

-

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H312+H332: Harmful in contact with skin or if inhaled.

-

H315: Causes skin irritation.[4]

-

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

PubChem. (n.d.). 1,2-Dimethyl-13C2-benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,2-Dimethylbenzene (FDB005819). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 1,2-dimethyl- - Substance Details. Retrieved from [Link]

-

Schaefer, T., et al. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Let's Chemistry. (2020). 1,2 Methylenedioxybenzene synthesis attempt N1. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,2-dimethylbenzene. Retrieved from [Link]

-

Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Autechem. (n.d.). The Role of Benzene, 1,2-dimethyl-3-(trimethylsilyl)- in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

University of Rochester. (n.d.). Internal Standards. Retrieved from [Link]

-

Michael Evans. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Retrieved from [Link]

-

ResearchGate. (2023). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 17.2: The Structure and Properties of Benzene and its Derivatives. Retrieved from [Link]

-

MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs. Retrieved from [Link]

-

Ceylan, M., et al. (2007). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Naming Benzene Ring Derivatives - Aromatic Compounds. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 4-ethenyl-1,2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 1,2-Dimethyl-13C2-benzene | C8H10 | CID 12205475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of o-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fda.gov [fda.gov]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. bipm.org [bipm.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Labeled o-Xylene

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is not merely an analytical choice but a pivotal methodology for elucidating complex biological and chemical processes. Among the vast array of labeled molecules, o-xylene, a fundamental aromatic hydrocarbon, serves as a critical building block and a valuable probe in mechanistic studies, metabolic pathway elucidation, and environmental fate analysis. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of the physical and chemical properties of labeled o-xylene. It is designed to be a practical resource, moving beyond a simple recitation of data to offer insights into the causality behind experimental choices and to ground these principles in robust, verifiable protocols. Our focus is on empowering researchers to leverage the unique characteristics of isotopically labeled o-xylene to its fullest potential in their scientific endeavors.

Introduction to o-Xylene and Isotopic Labeling

o-Xylene, systematically named 1,2-dimethylbenzene, is an aromatic hydrocarbon consisting of a benzene ring with two adjacent methyl groups.[1] It is a colorless, slightly oily, and flammable liquid with a characteristic sweet odor.[2][3] As a constituent of the BTEX (benzene, toluene, ethylbenzene, and xylenes) compounds, o-xylene is a significant industrial chemical and a subject of extensive environmental and toxicological research.

Isotopic labeling is the technique of replacing an atom in a molecule with one of its isotopes. Common stable isotopes used in organic chemistry include deuterium (²H or D) and carbon-13 (¹³C). This substitution, while seemingly minor, induces subtle but measurable changes in the molecule's physical and chemical properties, primarily due to the mass difference. These differences form the basis of powerful analytical techniques and provide profound insights into reaction mechanisms and metabolic pathways.[4]